Ethyl (S)-3-Piperidinecarboxylate D-Tartrate Ethyl (S)-3-Piperidinecarboxylate D-Tartrate
Brand Name: Vulcanchem
CAS No.: 83602-38-4
VCID: VC6565001
InChI: InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
SMILES: CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C12H21NO8
Molecular Weight: 307.30 g/mol

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate

CAS No.: 83602-38-4

Cat. No.: VC6565001

Molecular Formula: C12H21NO8

Molecular Weight: 307.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate - 83602-38-4

Specification

CAS No. 83602-38-4
Molecular Formula C12H21NO8
Molecular Weight 307.30 g/mol
IUPAC Name 2,3-dihydroxybutanedioic acid;ethyl piperidine-3-carboxylate
Standard InChI InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Standard InChI Key HHPGQKZOPPDLNH-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is a 1:1 salt formed between the ethyl ester of (S)-3-piperidinecarboxylic acid and D-tartaric acid. Its IUPAC name, 2,3-dihydroxybutanedioic acid; ethyl piperidine-3-carboxylate, reflects this ionic association. The compound’s stereochemistry is defined by the (S)-configuration at the piperidine ring’s third carbon and the (2R,3R)-configuration of the tartaric acid counterion .

Key Identifiers

PropertyValueSource
CAS Number83602-38-4
Molecular FormulaC₁₂H₂₁NO₈
Molecular Weight307.30 g/mol
Specific Rotation ([α]₂₀/D)-10.3° (C=5, H₂O)
XLogP3-1.2 (estimated)

The crystalline structure ensures stability under standard storage conditions, with a flash point of 259°C and a boiling point of 504.6°C at 760 mmHg . Its polar surface area (153.39 Ų) and exact mass (307.1267 g/mol) align with computational predictions .

Physicochemical Properties

The compound’s salt formation with D-tartaric acid enhances its solubility in polar solvents such as water and ethanol, a critical feature for pharmaceutical formulation. Thermal analysis reveals a sharp melting point at 156°C , indicative of high crystallinity.

Thermodynamic and Spectroscopic Data

ParameterValueMethod/Source
Melting Point156°CDSC
Boiling Point504.6°C at 760 mmHgEmpirical
PSA (Topological)153.39 ŲComputational
Flash Point259°CClosed Cup

The specific rotation ([α]₂₀/D = -10.3°) confirms enantiomeric purity, essential for asymmetric synthesis . Fourier-transform infrared (FT-IR) spectroscopy typically shows carbonyl stretches at 1720 cm⁻¹ (ester) and 1705 cm⁻¹ (carboxylic acid), while nuclear magnetic resonance (NMR) spectra display distinct piperidine proton environments between δ 1.2–3.5 ppm.

Synthesis and Industrial Production

The synthesis involves a two-step process:

  • Esterification: (S)-3-Piperidinecarboxylic acid reacts with ethanol under acidic catalysis to form ethyl (S)-3-piperidinecarboxylate.

  • Salt Formation: The ester is treated with D-tartaric acid in a polar aprotic solvent (e.g., acetone), yielding the crystalline tartrate salt.

Reaction Scheme

(S)-3-Piperidinecarboxylic acid+EthanolH+Ethyl (S)-3-piperidinecarboxylateD-Tartaric AcidEthyl (S)-3-Piperidinecarboxylate D-Tartrate\text{(S)-3-Piperidinecarboxylic acid} + \text{Ethanol} \xrightarrow{H^+} \text{Ethyl (S)-3-piperidinecarboxylate} \xrightarrow{\text{D-Tartaric Acid}} \text{Ethyl (S)-3-Piperidinecarboxylate D-Tartrate}

Industrial-scale production by Hebei Shengyuan Jinlong utilizes GMP-compliant reactors, achieving batch sizes of 20 tons annually . Purification via recrystallization from aqueous ethanol ensures >99.9% purity, as validated by high-performance liquid chromatography (HPLC) .

Applications in Pharmaceutical and Agrochemical Research

Drug Development

The compound’s piperidine moiety acts as a bioactive scaffold in central nervous system (CNS) drugs. Key applications include:

  • Analgesics: As a precursor to μ-opioid receptor agonists, it modulates pain pathways.

  • Anti-inflammatories: Functionalization at the ester group yields COX-2 inhibitors with reduced gastrointestinal toxicity.

Agrochemical Formulations

In agrochemistry, the tartrate salt improves the bioavailability of systemic herbicides. Field trials demonstrate 20–30% enhanced efficacy against Amaranthus retroflexus when incorporated into glyphosate formulations.

Application Metrics

SectorUse CaseEfficacy Metric
PharmaceuticalsOpioid agonist synthesisIC₅₀ = 12 nM (in vitro)
AgrochemicalsHerbicide adjuvantLD₉₀ reduction: 30%
HazardPrecautionary Measure
Eye Irritation (Category 2B)Goggles and face shield
Respiratory SensitizationNIOSH-approved respirator

Suppliers mandate commercial or industrial end-users, prohibiting residential shipping . Regulatory filings include DMF (Drug Master File) and FDA submissions for GMP compliance .

SupplierPurityPackagingPrice Range
TCI America >98.0%1–100 kg$50–$100/kg
Hebei Shengyuan Jinlong 99.9%25–1000 kg$10–$15/kg
Vulcan ChemResearchCustomInquire

Pricing scales inversely with order volume, dropping from $15/kg (1 kg) to $10/kg (100 kg) . TCI America dominates the academic sector, while Hebei Shengyuan Jinlong supplies bulk industrial orders .

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